
(E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate” is a chemical compound with the formula C10H8BrFO2. It is used in organic chemistry as a building block1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “(E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate”. However, similar compounds are often synthesized through various organic reactions, including bromination and fluorination2.Molecular Structure Analysis
The molecular structure of a compound like “(E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate” can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, I couldn’t find specific structural data for this compound3.Chemical Reactions Analysis
The specific chemical reactions involving “(E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate” are not available in the sources I found. However, compounds with similar structures can undergo a variety of reactions, including nucleophilic substitutions and eliminations2.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “(E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate” can be determined using various analytical techniques. These may include determining its melting point, boiling point, solubility, and reactivity45.科学的研究の応用
Supramolecular Assembly
A study by Matos et al. (2016) explored the supramolecular assembly of a related compound, involving interactions like hydrogen bonds and π⋯π stacking, which are crucial in stabilizing molecular conformations. Such studies are fundamental for understanding molecular interactions in larger chemical systems (Matos et al., 2016).
Synthesis and Characterization
Xu and Burton (2004) discussed the stereospecific preparation of similar compounds, highlighting the importance of precise chemical reactions in creating specific isomers. This is vital for the development of more efficient and targeted synthetic methods in organic chemistry (Jianjun Xu & D. Burton, 2004).
Polymer and Hydrogel Research
Arun and Reddy (2005) synthesized novel crosslinkers using similar compounds for polymeric hydrogels. Their research provides insights into drug release mechanisms from hydrogels, contributing significantly to pharmaceutical and biomedical applications (Arun & Reddy, 2005).
Synthesis of Lactones
Research by Ramachandran et al. (2014) on the synthesis of fluorophenyl lactones using related compounds demonstrates the utility of these chemicals in creating complex organic structures. Such studies are crucial in organic synthesis and pharmaceuticals (Ramachandran et al., 2014).
Copolymerization Studies
The work by Trumbo (1992) on the copolymerization of 4-bromo-2-vinyl thiophene with compounds like methyl methacrylate and n-butyl acrylate underlines the role of such chemicals in polymer science, particularly in understanding copolymerization behaviors (Trumbo, 1992).
Waste Gas Treatment
Wu et al. (2016) studied the removal of methyl acrylate (a related compound) using biotrickling filters. This research contributes to environmental engineering, specifically in the treatment of waste gases (Hao Wu et al., 2016).
Polymerization Control
Tselepy et al. (2018) investigated the effect of scandium triflate on the RAFT copolymerization of methyl acrylate, demonstrating advanced control in polymerization processes. Such research is fundamental in developing new polymeric materials with specific properties (Tselepy et al., 2018).
Fluorescence and Anti-Cancer Activity
Irfan et al. (2021) synthesized E and Z isomeric intermediates based on ethyl/methyl-2-cyano-3-(5-formyl-1-(4-iodo-phenyl)-1H-pyrrol-2-yl)acrylate, demonstrating their potential in fluorescence and anti-cancer applications (Irfan et al., 2021).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, I couldn’t find specific safety data for "(E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate"6.
将来の方向性
The future directions for a compound like “(E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate” could involve its use in the synthesis of new compounds, or in the development of new reactions. It could also be used in the study of reaction mechanisms78.
Please note that this information is based on the available data and may not be fully comprehensive. For more detailed information, further research and experimentation would be needed.
特性
IUPAC Name |
methyl (E)-3-(2-bromo-4-fluorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO2/c1-14-10(13)5-3-7-2-4-8(12)6-9(7)11/h2-6H,1H3/b5-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCTXBLIHSYOAP-HWKANZROSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C(C=C(C=C1)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=C(C=C(C=C1)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-dioxaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B1365204.png)
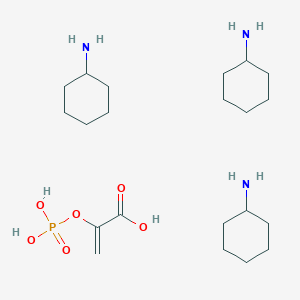
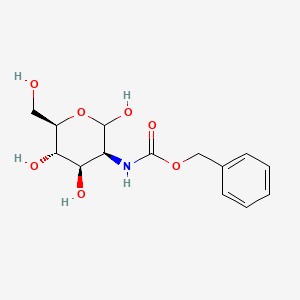
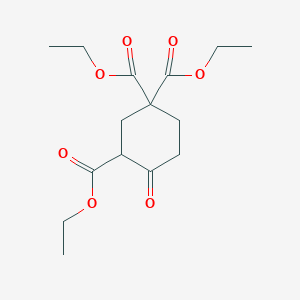
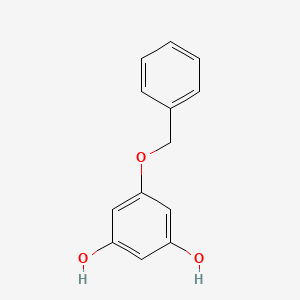
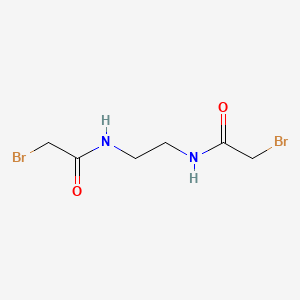
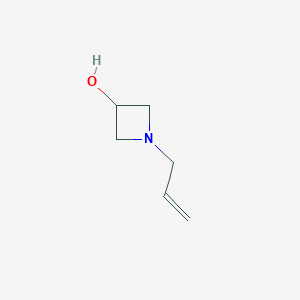
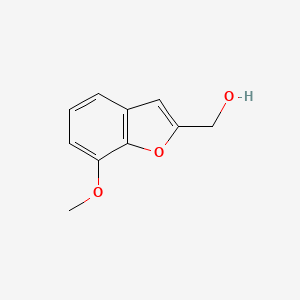
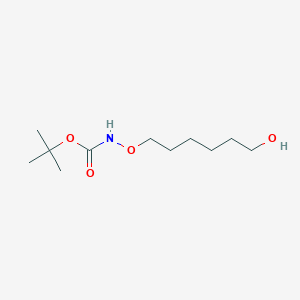
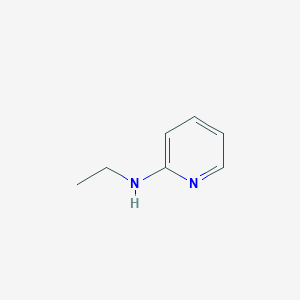
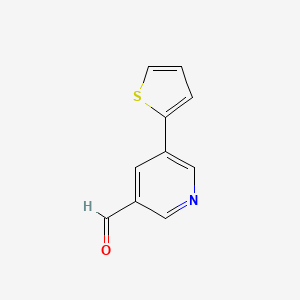
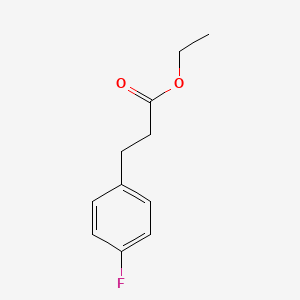
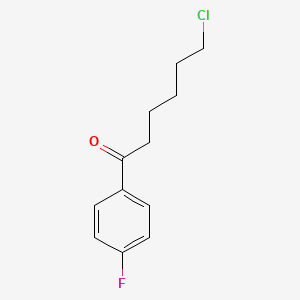
![2-chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazole](/img/structure/B1365237.png)